N-Cpm-H2BAMO
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Overview
Description
N-Cpm-H2BAMO is a synthetic compound derived from the morphinan class of alkaloids. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and pharmacology. The presence of a bromoacetamido group and a cyclopropylmethyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cpm-H2BAMO typically involves multiple steps, starting from normorphinone derivatives. One common method involves the reaction of normorphinones with hydrogen peroxide in the presence of an acid and an aqueous solvent system at temperatures ranging from 15°C to 70°C . This process results in the formation of 14-hydroxynormorphinones, which can then be further modified to introduce the bromoacetamido and cyclopropylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as flow electrolysis, which significantly improves reaction throughput and increases space-time yield compared to batch processes . This method is advantageous for large-scale synthesis due to its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-Cpm-H2BAMO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: The bromoacetamido group is particularly reactive in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrobromic acid for hydrolysis, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoacetamido group can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
N-Cpm-H2BAMO has several scientific research applications:
Biology: Its unique structure allows it to interact with biological targets, making it useful in studies of receptor binding and signal transduction pathways.
Medicine: The compound’s potential as an opioid antagonist makes it valuable in the development of treatments for opioid addiction and overdose.
Industry: Its reactivity and versatility make it a valuable reagent in industrial chemical processes, particularly in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cpm-H2BAMO involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, blocking the effects of opioid agonists and preventing the activation of downstream signaling pathways . This antagonistic activity is crucial for its use in treating opioid addiction and overdose.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other normorphinone derivatives such as:
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Naltrexone: Used in the treatment of opioid and alcohol dependence.
Oxymorphone: An opioid analgesic with a similar core structure but different functional groups.
Uniqueness
N-Cpm-H2BAMO is unique due to the presence of the bromoacetamido and cyclopropylmethyl groups, which confer distinct chemical and biological properties. These modifications enhance its reactivity and specificity, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
151061-15-3 |
---|---|
Molecular Formula |
C22H25BrN2O4 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide |
InChI |
InChI=1S/C22H25BrN2O4/c23-10-17(28)24-22-6-5-15(27)20-21(22)7-8-25(11-12-1-2-12)16(22)9-13-3-4-14(26)19(29-20)18(13)21/h3-4,12,16,20,26H,1-2,5-11H2,(H,24,28)/t16-,20+,21+,22-/m1/s1 |
InChI Key |
DXCGQSMGPIFTCQ-YPVJZLTNSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
151061-15-3 | |
Synonyms |
14-(bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone N-CPM-H2BAMO |
Origin of Product |
United States |
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